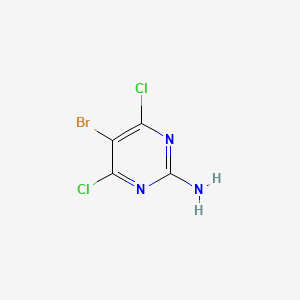

5-Bromo-4,6-dichloropyrimidin-2-amine

Descripción

Pyrimidine (B1678525) Core in Chemical Biology and Drug Discovery Research

The pyrimidine ring system, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine in nucleic acids (DNA and RNA). tandfonline.com This biological ubiquity makes the pyrimidine scaffold an excellent candidate for interacting with biological systems. nih.govresearchgate.net Consequently, synthetic and natural compounds containing a pyrimidine core have garnered immense interest from medicinal and organic chemists. nih.govresearchgate.net

The versatility of the pyrimidine scaffold has led to its incorporation into a wide array of drugs with diverse therapeutic applications. mdpi.com These include agents with anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.govresearchgate.netmdpi.com The ability to easily modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. researchgate.netmdpi.com As a result, the pyrimidine motif is found in numerous FDA-approved drugs and remains a central focus in the development of new therapeutics to address a multitude of diseases, including those with emerging drug resistance. nih.govmdpi.com

The introduction of halogens to the pyrimidine ring further expands its utility. Halogenated pyrimidines are recognized as important intermediates for creating complex drugs and natural products. rsc.org They are also studied as a specific class of non-hypoxic cell radiosensitizers, which can enhance the effectiveness of radiation therapy in cancer treatment by being incorporated into the DNA of tumor cells. nih.gov

Rationale for Investigating 5-Bromo-4,6-dichloropyrimidin-2-amine as a Versatile Synthetic Intermediate

This compound is a polysubstituted pyrimidine that serves as a highly valuable and versatile building block in synthetic organic chemistry. Its utility stems from the distinct reactivity of its substituent groups: two chlorine atoms, one bromine atom, and an amino group, each occupying a specific position on the pyrimidine core.

The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.comresearchgate.net This allows for the regioselective replacement of one or both chlorine atoms with a wide variety of nucleophiles, such as amines and alkoxides. mdpi.comresearchgate.netnih.gov This feature enables chemists to systematically build molecular complexity and generate libraries of novel pyrimidine derivatives. For instance, studies have shown the regioselective displacement of the chlorine at the 4-position in similar systems, such as 5-bromo-2,4-dichloro-6-methylpyrimidine, when reacting with ammonia. researchgate.net

The bromine atom at position 5 and the amino group at position 2 provide additional sites for chemical modification, which can be exploited in subsequent synthetic steps, often involving transition metal-catalyzed cross-coupling reactions. The differential reactivity of the C-Cl and C-Br bonds allows for selective transformations.

Research has demonstrated the conversion of 2-amino-4,6-dihydroxypyrimidines into their 2-amino-4,6-dichloro counterparts, which are then used to synthesize various 5-substituted derivatives. researchgate.netnih.gov These derivatives have been explored for their potential biological activities, including the inhibition of nitric oxide production, which is relevant to anti-inflammatory research. researchgate.netnih.gov The strategic design of synthesis using this compound allows for the creation of polysubstituted pyrimidines with tailored properties, making it a key intermediate in the search for new bioactive compounds. nih.gov

Physicochemical Properties of this compound

The following table summarizes key physicochemical data for the title compound.

| Property | Value |

| Molecular Formula | C₄H₂BrCl₂N₃ uni.lu |

| Monoisotopic Mass | 240.88092 Da uni.lu |

| SMILES | C1(=C(N=C(N=C1Cl)N)Cl)Br uni.lu |

| InChIKey | LAUORAFVFXRKDL-UHFFFAOYSA-N uni.lu |

Research Findings: Synthesis of 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives

The utility of the dichlorinated pyrimidine scaffold is highlighted by the synthesis of various derivatives. The following table presents examples of 5-substituted 2-amino-4,6-dichloropyrimidines synthesized from the corresponding 2-amino-4,6-dihydroxypyrimidine (B16511) precursors.

| Compound Name | R-Group at C5 | Molecular Formula | Yield (%) | Melting Point (°C) |

| 5-Butyl-4,6-dichloropyrimidin-2-amine (B8) | Butyl | C₈H₁₁Cl₂N₃ | 87 | 169–170 nih.gov |

| 5-Benzyl-4,6-dichloropyrimidin-2-amine (B11) | Benzyl | C₁₁H₉Cl₂N₃ | 80 | 196–197 nih.gov |

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4,6-dichloropyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrCl2N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUORAFVFXRKDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrCl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347145 | |

| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7781-26-2 | |

| Record name | 5-bromo-4,6-dichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 4,6 Dichloropyrimidin 2 Amine and Its Analogs

Established Synthetic Pathways for Halogenated Pyrimidinamines

The synthesis of 5-Bromo-4,6-dichloropyrimidin-2-amine and its analogs typically follows a multi-step approach, leveraging well-established reactions for the construction and functionalization of the pyrimidine (B1678525) ring.

Multi-Step Synthesis Approaches

A common and logical synthetic route to this compound commences with the construction of the 2-aminopyrimidine core, followed by sequential halogenation reactions.

A plausible and widely utilized approach involves the initial synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511). This is often achieved through the condensation of guanidine with a suitable C3-dicarbonyl compound, such as a malonic acid ester, in the presence of a base. nih.govchemicalbook.com For instance, the reaction of guanidine hydrochloride with diethyl malonate in the presence of a strong base like sodium ethoxide or sodium methoxide affords 2-amino-4,6-dihydroxypyrimidine in high yield. nih.govchemicalbook.com

The subsequent step involves the regioselective bromination of the 2-amino-4,6-dihydroxypyrimidine at the C-5 position. The presence of the activating amino and hydroxyl groups directs the electrophilic substitution to this position. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS). The reaction is typically carried out in a suitable solvent, and the choice of solvent can influence the reaction's efficiency and selectivity. manac-inc.co.jp

The final key step is the conversion of the hydroxyl groups at the C-4 and C-6 positions to chloro groups. This is a crucial transformation to introduce the desired halogen atoms and is typically accomplished using a chlorinating agent such as phosphorus oxychloride (POCl₃). google.comgoogleapis.com The reaction is often performed in the presence of a tertiary amine base, such as triethylamine or N,N-dimethylaniline, which acts as an acid scavenger. google.comgoogleapis.com This chlorination step can be represented by the following general reaction:

General Chlorination Reaction:

2-Amino-5-bromo-4,6-dihydroxypyrimidine + POCl₃ → this compound

An alternative strategy involves the direct bromination of a pre-formed 2-amino-4,6-dichloropyrimidine. However, the electron-withdrawing nature of the two chlorine atoms can deactivate the pyrimidine ring towards electrophilic substitution, potentially requiring harsher reaction conditions.

Optimization of Reaction Conditions and Reagents for Improved Yield and Selectivity

The efficiency and success of the multi-step synthesis of this compound are highly dependent on the optimization of reaction conditions and the choice of reagents for each step.

For the initial condensation to form 2-amino-4,6-dihydroxypyrimidine, the choice of base and solvent, as well as the reaction temperature and time, can significantly impact the yield and purity of the product. While sodium ethoxide in ethanol is commonly used, other base-solvent systems can also be employed.

In the bromination step, the use of N-bromosuccinimide is favored due to its ease of handling and selectivity compared to elemental bromine. The reaction conditions, such as temperature and solvent, are critical for achieving high yields and minimizing the formation of byproducts. For instance, the bromination of 2-aminopyrimidine with NBS is often carried out in acetonitrile at room temperature. nih.gov The regioselectivity of bromination of substituted anilines using NBS has been shown to be highly dependent on the polarity of the solvent. manac-inc.co.jp

The chlorination of the dihydroxy intermediate is a critical step that has been the subject of optimization studies. The use of an excess of phosphorus oxychloride is common, and the reaction is often carried out at elevated temperatures. The addition of a tertiary amine base is crucial for neutralizing the HCl generated during the reaction, which can otherwise lead to side reactions and lower yields. The molar ratio of the amine base to the pyrimidine substrate is an important parameter to optimize. For example, a process for the preparation of 2-amino-4,6-dichloropyrimidine has been described where triethylamine is used in a molar ratio of 2:1 to 3:1 relative to the 2-amino-4,6-dihydroxypyrimidine.

| Step | Reagents | Key Optimization Parameters |

| Condensation | Guanidine hydrochloride, Diethyl malonate, Sodium ethoxide | Base concentration, reaction temperature, reaction time |

| Bromination | 2-Amino-4,6-dihydroxypyrimidine, N-Bromosuccinimide | Solvent polarity, reaction temperature, stoichiometry of NBS |

| Chlorination | 2-Amino-5-bromo-4,6-dihydroxypyrimidine, POCl₃, Triethylamine | Molar ratio of base, reaction temperature, work-up procedure |

Novel Synthetic Routes and Process Intensification Studies

In recent years, there has been a growing interest in developing more efficient, sustainable, and scalable synthetic methods for heterocyclic compounds. This has led to the exploration of novel synthetic routes and process intensification technologies for the synthesis of halogenated pyrimidinamines.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The synthesis of various aminopyrimidine scaffolds has been achieved using microwave irradiation, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. chemistrysteps.com For example, a two-step microwave-assisted process has been reported for the synthesis of 2-amino-4,6-diarylpyrimidines, involving an initial aldol condensation to form a chalcone intermediate, followed by a ring closure condensation with guanidine hydrochloride. chemistrysteps.com

Flow chemistry is another process intensification strategy that offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. nih.govmdpi.com The synthesis of active pharmaceutical ingredients and their intermediates using continuous flow technology has been increasingly reported. nih.govnih.gov For instance, multi-step syntheses involving reactive organometallic intermediates have been successfully performed in continuous flow reactors. nih.gov The application of flow chemistry to the halogenation and amination of pyrimidine derivatives could offer a safer and more efficient route to compounds like this compound. For example, regioselective synthesis of 3-aminoimidazo[1,2-α]pyrimidines has been achieved with improved regioselectivity and dramatically reduced reaction times under continuous flow conditions compared to batch reactions. vapourtec.com

One-pot synthesis methodologies, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, are highly desirable for improving process efficiency and reducing waste. A one-step synthesis method for 5-bromo-2-chloropyrimidine has been reported, starting from 2-hydroxypyrimidine and hydrobromic acid, followed by chlorination. google.com The development of a similar one-pot process for this compound would represent a significant advancement in its synthesis.

Preparation of Related Pyrimidine Scaffolds Bearing Halogen and Amine Functionalities

The synthetic methodologies described for this compound can be adapted to prepare a wide range of related pyrimidine scaffolds with diverse substitution patterns. The ability to introduce various halogen and amine functionalities onto the pyrimidine ring is crucial for the exploration of structure-activity relationships in drug discovery programs.

The synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, where the substituent at the 5-position can be an alkyl, aryl, or other functional group, can be achieved by starting with the appropriately substituted malonic acid diester in the initial condensation step. nih.gov For example, a series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by the condensation of monosubstituted malonic acid diesters with guanidine. nih.gov These were then converted to the corresponding 5-substituted 2-amino-4,6-dichloropyrimidines. nih.gov

The regioselective amination of polychloropyrimidines is another important strategy for generating diversity. The reaction of 2,4-dichloropyrimidines with amines can lead to substitution at either the C-2 or C-4 position, depending on the reaction conditions and the nature of the amine and the substituent at the 5-position. For instance, the SNAr reaction of 5-substituted-2,4-dichloropyrimidines with tertiary amine nucleophiles has been shown to exhibit excellent C-2 selectivity. vapourtec.com Palladium-catalyzed cross-coupling reactions have also been employed for the regioselective amination of dichloropyrimidines.

Furthermore, the synthesis of di- and tri-substituted pyrimidines bearing different combinations of halogen and amine groups can be achieved through sequential substitution reactions. For example, starting from a di- or trichloropyrimidine, selective nucleophilic aromatic substitution with different amines at different positions can lead to a variety of functionalized pyrimidine scaffolds. The ease of displacement of the chloro-substituents in cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a related heterocyclic system, is temperature-dependent, allowing for the stepwise introduction of different nucleophiles. chim.it A similar principle can be applied to substituted dichloropyrimidines to achieve selective functionalization.

| Pyrimidine Scaffold | Key Synthetic Strategy |

| 5-Alkyl-2-amino-4,6-dichloropyrimidines | Condensation with a 5-alkylmalonic ester followed by chlorination. |

| 2,4-Diamino-5-halopyrimidines | Sequential regioselective amination of a 2,4,5-trihalopyrimidine. |

| 2-Amino-4-aryl-6-chloropyrimidines | Suzuki or other cross-coupling reactions on 2-amino-4,6-dichloropyrimidine. |

This diverse array of synthetic methods provides a robust toolbox for the preparation of a wide range of halogenated and aminated pyrimidine derivatives, facilitating the exploration of their chemical and biological properties.

Chemical Reactivity and Derivatization Strategies of 5 Bromo 4,6 Dichloropyrimidin 2 Amine

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Ring

The electron-deficient nature of the pyrimidine ring, further enhanced by the presence of three electron-withdrawing halogen atoms, makes 5-Bromo-4,6-dichloropyrimidin-2-amine highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The C4 and C6 positions are particularly activated towards nucleophilic attack due to their positions relative to the ring nitrogen atoms, which can effectively stabilize the negative charge in the Meisenheimer intermediate. Generally, in dichloropyrimidines, the reactivity of the halogen positions follows the order C4(6) > C2.

One of the most common derivatization strategies for halogenated pyrimidines is the displacement of halide ions by amine nucleophiles. In the case of this compound, the two chlorine atoms at the C4 and C6 positions are the primary sites for SNAr amination. Due to the symmetry of the C4 and C6 positions, mono-amination can occur at either position, leading to the formation of a 4-amino-5-bromo-6-chloropyrimidin-2-amine derivative.

The reaction of 4,6-dichloropyrimidines with various primary and secondary amines, including sterically demanding adamantane-containing amines, typically proceeds under thermal conditions, often in the presence of a base like triethylamine or potassium carbonate to neutralize the liberated HCl. nih.govacs.org The reaction can be carried out in a variety of solvents, such as ethanol, dioxane, or dimethylformamide (DMF).

Under controlled conditions (e.g., using one equivalent of the amine nucleophile), mono-substitution is generally favored. The introduction of a second, different amino group can be achieved in a subsequent step. If an excess of the amine is used, or under more forcing conditions, disubstitution can occur, yielding 4,6-diamino-5-bromopyrimidin-2-amine derivatives. For the introduction of a second amino group, particularly if it is a less reactive amine, palladium-catalyzed Buchwald-Hartwig amination may be required to achieve good yields. nih.gov

Table 1: Representative Amination Reactions on 4,6-Dichloropyrimidines This table is based on analogous reactions with related 4,6-dichloropyrimidines and represents the expected reactivity for this compound.

| Nucleophile | Product (Expected) | Conditions | Reference |

| Adamantylalkylamine | Mono-aminated product | Dioxane, reflux | nih.gov |

| Dibutylamine | Mixture of C4 and C2 isomers (on 2,4-dichloro analog) | K₂CO₃, DMAc | acs.org |

| Polyamines | N,N'-bis(pyrimidin-4-yl) derivatives | Cs₂CO₃, Dioxane, reflux |

In the presence of a nucleophilic solvent such as an alcohol and a strong base, this compound is expected to undergo solvolysis. This reaction involves the displacement of one of the chlorine atoms by an alkoxide ion, which is generated in situ from the alcohol and the base (e.g., NaOH or NaH). This process yields alkoxy-substituted pyrimidines.

Studies on the closely related 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that in the presence of sodium hydroxide in methanol or ethanol, a competitive reaction between amination and solvolysis occurs, leading to the formation of 4-amino-6-alkoxy-pyrimidine derivatives. mdpi.com The excess of base increases the concentration of alkoxide ions, favoring the solvolysis pathway. mdpi.com It is therefore anticipated that treating this compound with an alcohol in the presence of a strong base will result in the formation of 5-Bromo-4-alkoxy-6-chloropyrimidin-2-amine or 4,6-dialkoxy-5-bromopyrimidin-2-amine, depending on the reaction conditions.

While condensation reactions typically involve an active carbonyl group, the pyrimidine ring itself does not directly participate. However, derivatives of this compound, where functional groups are introduced via substitution reactions, can undergo subsequent condensation. For example, if a formyl group were present at the C5 position, it could participate in Claisen-Schmidt condensations with ketones to form chalcone-like structures, as demonstrated with 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.com

Transition Metal-Catalyzed Cross-Coupling Reactions at Halogenated Sites

Transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. The three halogen atoms on the pyrimidine ring can all serve as handles for these transformations, with reactivity generally dependent on the nature of the halogen (I > Br > Cl) and the specific catalytic system employed.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base, is a premier method for creating C-C bonds. For this compound, the site-selectivity of the Suzuki coupling is predictable based on the differing reactivities of the C-Br and C-Cl bonds.

Oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is the initial step in the catalytic cycle, and the rate of this step is typically faster for C-Br bonds than for C-Cl bonds. Consequently, Suzuki coupling is expected to occur selectively at the C5-bromo position under standard conditions, leaving the two chloro substituents intact for further functionalization. This allows for a stepwise and controlled introduction of different aryl or heteroaryl groups onto the pyrimidine scaffold.

Once the C5 position has been functionalized, subsequent Suzuki coupling at the C4 and C6 positions can be achieved, often requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more active catalyst systems) to cleave the stronger C-Cl bonds. The symmetry of the C4 and C6 positions means that mono-arylation at these sites will yield a single product.

Table 2: Predicted Site-Selectivity in Suzuki-Miyaura Coupling

| Position | Halogen | Relative Reactivity | Expected Product of First Coupling |

| C5 | Bromo | High | 2-Amino-5-aryl-4,6-dichloropyrimidine |

| C4/C6 | Chloro | Low | 2-Amino-4-aryl-5-bromo-6-chloropyrimidine |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed transformations can be effectively employed to derivatize this compound.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, the Sonogashira reaction is expected to proceed with high selectivity at the C5-bromo position. Research on the closely related 5-bromo-2,4-diaminopyrimidine derivatives has demonstrated successful Sonogashira coupling with terminal alkynes at the C5 position using a PdCl₂(dppf) catalyst in the presence of CuI and a base like triethylamine. This provides a direct route to 5-alkynyl-4,6-dichloropyrimidin-2-amines.

Buchwald-Hartwig Amination: While SNAr reactions are effective for introducing many amine nucleophiles, the Buchwald-Hartwig amination offers a complementary and often milder method for forming C-N bonds, particularly with less nucleophilic amines or for the second amination step at a less reactive chloro position. This reaction could be used to selectively introduce an amino group at the C5-bromo position or at the C4/C6 chloro positions after the C5 position has been modified.

Stille Coupling: The Stille coupling utilizes organotin reagents to form C-C bonds. It is known for its tolerance of a wide variety of functional groups. The reactivity order (C-Br > C-Cl) would again predict initial coupling at the C5 position of the target molecule.

Heck Reaction: The Heck reaction forms a C-C bond between an aryl halide and an alkene. This transformation would also be expected to occur preferentially at the C5-bromo position, allowing for the introduction of vinyl groups onto the pyrimidine core.

Modifications at the Amino Group

The exocyclic amino group at the C2 position offers another site for chemical modification, although it is generally less reactive than the halogenated positions in cross-coupling and SNAr reactions. The nucleophilicity of the 2-amino group can be exploited for various transformations, such as acylation, alkylation, or its use as a directing group.

A common strategy in the synthesis of complex pyrimidines is the protection of the 2-amino group to prevent unwanted side reactions during the modification of other parts of the molecule. A frequently used protecting group for amines is the tert-butoxycarbonyl (Boc) group. The protection can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This has been successfully applied to the 2-amino group of a pyrimidinone derivative. nih.gov

Another protection strategy involves the formation of a (dimethylamino)methyleneamino group. In the synthesis of 5-substituted 2-amino-4,6-dichloropyrimidines, the 2-amino-4,6-dihydroxypyrimidine (B16511) precursors were treated with a Vilsmeier-Haack-Arnold reagent, which simultaneously chlorinates the hydroxyl groups and protects the 2-amino group. nih.gov This protecting group can then be readily removed under acidic conditions (e.g., aqueous HCl in ethanol) to regenerate the free amino group. nih.gov

Influence of Halogen Substituents on Reaction Pathways and Selectivity

The chemical behavior of this compound is profoundly dictated by the nature and position of its three halogen substituents. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two chlorine atoms and one bromine atom. wikipedia.orgresearchgate.net This pronounced π-deficiency is the primary driver of the compound's reactivity, making it highly susceptible to nucleophilic aromatic substitution (SNAr) reactions while being relatively resistant to electrophilic substitution. wikipedia.orgmdpi.com The distinct electronic properties and locations of the chloro and bromo groups create a reactivity differential across the molecule, enabling selective chemical transformations.

The chlorine atoms at the C4 and C6 positions are situated at the most electron-deficient centers of the pyrimidine ring, making them the principal sites for nucleophilic attack. wikipedia.orgacs.org The general order of reactivity for nucleophilic displacement on pyrimidine halides is C4(6) > C2 >> C5. acs.org Consequently, the C-Cl bonds at these positions are significantly activated and serve as excellent leaving groups in SNAr reactions. This allows for the regioselective introduction of a wide array of nucleophiles, including amines and alkoxides. mdpi.comnih.gov

Research on structurally similar compounds demonstrates this high degree of selectivity. For instance, studies on the amination of 2-amino-4,6-dichloropyrimidine show that nucleophilic substitution occurs readily at the C4 or C6 position. nih.gov Similarly, the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia results in the preferential displacement of the chlorine atom at the C4 position, yielding 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product. researchgate.net This highlights the enhanced reactivity of the C4/C6 positions over other sites on the pyrimidine core.

| Starting Material | Reagent | Reaction Conditions | Major Product | Reference |

|---|---|---|---|---|

| 5-Bromo-2,4-dichloro-6-methylpyrimidine | Ammonia (NH₃) | Not specified | 5-Bromo-2-chloro-6-methylpyrimidin-4-amine | researchgate.net |

| 2-Amino-4,6-dichloropyrimidine | Various Amines | Triethylamine, 80-90 °C, solvent-free | Mono-aminated products at C4/C6 | nih.gov |

| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd(OAc)₂, dppb, LiHMDS, 0 °C | C4-aminated product (>99:1 selectivity) | acs.org |

In stark contrast, the bromine atom at the C5 position is considerably less reactive towards nucleophilic substitution. wikipedia.org The C5 position is the least electron-deficient carbon on the pyrimidine ring, and substituents at this location are generally more stable. wikipedia.org While the C5-Br bond can participate in certain reactions, such as metal-catalyzed cross-coupling, it typically remains intact during nucleophilic displacement of the chlorine atoms at C4 and C6. The primary role of the C5-bromo substituent in SNAr reactions is electronic; its electron-withdrawing nature further activates the C4 and C6 positions, enhancing their susceptibility to nucleophilic attack.

The interplay between the highly reactive chloro groups and the more stable bromo group allows for a strategic and stepwise functionalization of the this compound core. This differential reactivity is crucial for synthetic chemists, as it provides a reliable pathway to selectively introduce substituents at the C4 and C6 positions while preserving the bromine at C5 for potential subsequent transformations.

| Position | Halogen | Relative Reactivity in SNAr | Primary Role |

|---|---|---|---|

| C4 / C6 | Chlorine | High | Acts as a leaving group, primary site for nucleophilic substitution. |

| C5 | Bromine | Low | Electronically activates C4/C6 positions; relatively inert to nucleophilic displacement. |

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4,6 Dichloropyrimidin 2 Amine and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) for Bond Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups and probing the bond vibrations within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum of 5-Bromo-4,6-dichloropyrimidin-2-amine is expected to exhibit characteristic absorption bands corresponding to its various functional groups. The N-H stretching vibrations of the primary amine group are anticipated to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would likely be observed around 3000-3100 cm⁻¹. The C=N and C=C stretching vibrations of the pyrimidine (B1678525) ring are expected in the 1500-1600 cm⁻¹ region. Furthermore, the C-Cl and C-Br stretching vibrations would be present at lower wavenumbers, typically in the fingerprint region below 1000 cm⁻¹. For the related compound 2-amino-4,6-dichloropyrimidine, characteristic IR bands have been identified, which can serve as a reference for interpreting the spectrum of its 5-bromo derivative. asianpubs.org

Fourier Transform Raman (FT-Raman) Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The symmetric vibrations of the pyrimidine ring are expected to be strong in the Raman spectrum. The C-Cl and C-Br bonds should also give rise to characteristic Raman signals. For the analogous compound 4,6-dichloropyrimidin-5-amine, Raman spectra have been recorded and can be used for comparative analysis.

Table 1: Predicted FT-IR and FT-Raman Vibrational Modes for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 | Weak |

| N-H Symmetric Stretch | ~3400 | Weak |

| Aromatic C-H Stretch | 3000-3100 | Strong |

| C=N/C=C Ring Stretch | 1500-1600 | Strong |

| N-H Bend | 1600-1650 | Medium |

| C-Cl Stretch | 600-800 | Strong |

| C-Br Stretch | 500-600 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be relatively simple. The protons of the amine group (-NH₂) would likely appear as a broad singlet, and its chemical shift would be dependent on the solvent and concentration. Due to the substitution pattern of the pyrimidine ring, there are no aromatic protons directly attached to the ring, which would result in a very clean aromatic region of the spectrum. Analysis of related 5-substituted 4,6-dichloropyrimidin-2-amine derivatives shows the amine protons typically resonate in the range of δ 7.3-7.6 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. For this compound, distinct signals are expected for each of the four carbon atoms in the pyrimidine ring. The chemical shifts of these carbons are influenced by the electronegativity of the attached substituents (amino, chloro, and bromo groups). The carbon atom attached to the bromine (C5) would be significantly shielded compared to the carbons attached to the chlorine atoms (C4 and C6). The carbon attached to the amino group (C2) would also have a characteristic chemical shift. In similar 5-substituted 4,6-dichloropyrimidin-2-amines, the C2, C4/C6, and C5 carbons typically resonate around δ 160-163, δ 160-161, and δ 113-120 ppm, respectively. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (-NH₂) | ~7.0-8.0 | Broad Singlet |

| ¹³C (C2) | ~160 | Singlet |

| ¹³C (C4, C6) | ~161 | Singlet |

| ¹³C (C5) | ~115 | Singlet |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the presence of chlorine and bromine isotopes, this peak would appear as a characteristic cluster of peaks. The relative intensities of these isotopic peaks would confirm the presence of one bromine and two chlorine atoms in the molecule. Common fragmentation pathways for halogenated pyrimidines involve the loss of halogen atoms and the cleavage of the pyrimidine ring. The mass spectrum of the related compound 5-amino-4,6-dichloropyrimidine shows a top peak at m/z 163, corresponding to its molecular ion. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Analysis Type | Predicted Value |

| Molecular Formula | C₄H₂BrCl₂N₃ |

| Molecular Weight | 242.89 g/mol |

| Predicted M⁺ peaks (m/z) | A cluster around 241, 243, 245, 247 |

| Key Fragmentation | Loss of Br, loss of Cl, ring fragmentation |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values for the proposed empirical formula to verify its accuracy. For this compound (C₄H₂BrCl₂N₃), the theoretical elemental composition can be calculated and would be expected to be in close agreement with experimental findings for a pure sample. Elemental analysis of various 5-substituted 2-amino-4,6-dichloropyrimidines has been reported to confirm their composition. nih.gov

Table 4: Theoretical Elemental Analysis Data for this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 19.78 |

| Hydrogen | H | 0.83 |

| Nitrogen | N | 17.30 |

| Bromine | Br | 32.90 |

| Chlorine | Cl | 29.19 |

Computational Chemistry and Theoretical Investigations of 5 Bromo 4,6 Dichloropyrimidin 2 Amine and Its Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of molecular systems. Calculations are typically performed using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. Such studies on halogenated pyrimidines provide a detailed understanding of their electronic landscape and reactivity patterns. nih.gov

Analysis of Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for predicting the reactive behavior of a molecule. It visualizes the charge distribution and is used to identify sites susceptible to electrophilic and nucleophilic attack. For 5-Bromo-4,6-dichloropyrimidin-2-amine, the MEP surface would likely reveal negative potential regions (red and yellow) around the nitrogen atoms of the pyrimidine (B1678525) ring and the amino group, indicating their nucleophilic character and propensity to interact with electrophiles. Conversely, positive potential regions (blue) are expected near the hydrogen atoms of the amino group and, to a lesser extent, the halogen atoms, suggesting sites for nucleophilic interaction. researchgate.net The bromine and chlorine atoms, despite their electronegativity, can exhibit regions of positive potential known as σ-holes, which are characteristic of halogen bonding interactions.

Interactive Data Table: Illustrative Molecular Electrostatic Potential (MEP) Analysis of this compound

| Atomic Site | Predicted MEP (kcal/mol) | Reactivity Implication |

| Ring Nitrogen (N1, N3) | -35 to -50 | Nucleophilic, H-bond acceptor |

| Amino Nitrogen (N2) | -25 to -40 | Nucleophilic, H-bond donor/acceptor |

| Bromine (Br5) | -5 to +10 (anisotropic) | Potential for halogen bonding (σ-hole) |

| Chlorine (Cl4, Cl6) | -10 to +5 (anisotropic) | Potential for halogen bonding (σ-hole) |

| Amino Hydrogens (H) | +20 to +35 | Electrophilic, H-bond donor |

Note: The values presented are illustrative and based on typical DFT calculations for similar halogenated amine compounds.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are essential tools in conceptual DFT for quantifying the reactivity of different atomic sites in a molecule. hackernoon.comd-nb.info These functions, denoted as f(r), are calculated from the electron densities of the neutral, anionic, and cationic species of the molecule. The function f+(r) indicates the susceptibility of a site to nucleophilic attack, while f-(r) points to the site's vulnerability to electrophilic attack. For this compound, the ring carbon atoms attached to the chlorine atoms (C4 and C6) are expected to be the primary sites for nucleophilic attack, as indicated by higher f+(r) values. The nitrogen atoms and potentially the bromine atom would be more susceptible to electrophilic attack.

Interactive Data Table: Representative Fukui Function Indices for this compound

| Atom | f+(r) (Nucleophilic Attack) | f-(r) (Electrophilic Attack) | Dual Descriptor (Δf(r)) |

| N1 | 0.08 | 0.15 | -0.07 |

| C2 | 0.05 | 0.10 | -0.05 |

| N3 | 0.09 | 0.16 | -0.07 |

| C4 | 0.25 | 0.05 | 0.20 |

| C5 | 0.10 | 0.12 | -0.02 |

| C6 | 0.26 | 0.06 | 0.20 |

| N(amino) | 0.12 | 0.20 | -0.08 |

| Br | 0.03 | 0.08 | -0.05 |

| Cl4 | 0.01 | 0.04 | -0.03 |

| Cl6 | 0.01 | 0.04 | -0.03 |

Note: These values are hypothetical and serve to illustrate the expected trends in local reactivity.

Bond Dissociation Energies (BDE) and Radial Distribution Functions (RDF) for Stability Assessment

Bond Dissociation Energy (BDE) is a critical parameter for assessing the thermal stability of a molecule and predicting its fragmentation pathways. For this compound, the C-Br and C-Cl bonds are of particular interest. Generally, the C-Br bond is weaker than the C-Cl bond and would be expected to have a lower BDE. wiredchemist.com DFT calculations can provide reliable estimates of these BDEs, which are crucial for understanding potential degradation mechanisms. The calculated BDE for a C-Br bond in a similar aromatic system is approximately 285 kJ/mol. wiredchemist.com

Radial Distribution Functions (RDFs), typically derived from molecular dynamics simulations, can also provide insights into the stability of the molecule in a condensed phase by describing the local environment around specific atoms.

Interactive Data Table: Estimated Bond Dissociation Energies (BDE) for Key Bonds

| Bond | Estimated BDE (kJ/mol) | Implication for Stability |

| C5-Br | ~280-300 | Likely the most labile bond |

| C4-Cl | ~320-340 | Stronger than the C-Br bond |

| C6-Cl | ~320-340 | Similar in strength to the C4-Cl bond |

| C2-N(amino) | ~380-400 | A relatively strong and stable bond |

Note: These are estimated values based on known BDEs for similar chemical bonds in aromatic systems. wiredchemist.comucsb.edu

Quantum Chemical Calculations for Spectroscopic Property Prediction (e.g., Rotational-Vibrational Spectroscopy)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Rotational-vibrational spectroscopy, which probes the combined rotational and vibrational energy levels of a molecule in the gas phase, can be accurately modeled using computational methods. wikipedia.org

For this compound, theoretical calculations of its infrared (IR) and Raman spectra would reveal characteristic vibrational modes. For instance, N-H stretching vibrations of the amino group are expected in the 3300-3500 cm⁻¹ region. The C-N and C-C stretching vibrations of the pyrimidine ring would appear in the 1300-1600 cm⁻¹ range. The C-Cl and C-Br stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹. Theoretical calculations can aid in the precise assignment of these vibrational modes. nih.gov Rotational constants can also be calculated to predict the fine structure of the vibrational bands. libretexts.org

Conformational Analysis and Tautomeric Equilibria Studies

Substituted aminopyrimidines can exist in different tautomeric forms, and computational studies are crucial for determining their relative stabilities. nih.gov For this compound, the primary tautomer is the amino form. However, the imino tautomer, where a hydrogen atom has migrated from the exocyclic nitrogen to one of the ring nitrogens, could also exist. DFT calculations of the relative energies of these tautomers can predict the equilibrium population of each form. It is generally found that the amino form is significantly more stable for 2-aminopyrimidines. nih.gov

Conformational analysis would focus on the orientation of the amino group relative to the pyrimidine ring. While rotation around the C2-N(amino) bond is possible, the planar or near-planar conformation is often the most stable due to conjugation effects.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with its environment, such as a solvent or a biological receptor, over time. mdpi.com By simulating the motion of the molecule and its surroundings, MD can reveal important information about its conformational flexibility, solvation properties, and potential binding modes. For instance, MD simulations in an aqueous environment could elucidate the hydrogen bonding patterns between the solute and water molecules, providing insights into its solubility and hydration structure. nih.gov Such simulations are also critical in drug design to understand how a ligand might interact with a protein's active site. mdpi.com

Structure Activity Relationship Sar Studies of Pyrimidine Derivatives Incorporating the 5 Bromo 4,6 Dichloropyrimidin 2 Amine Motif

Design Principles for Modulating Biological Activity through Pyrimidine (B1678525) Scaffold Modification

The pyrimidine ring serves as a foundational scaffold that can be chemically modified to generate libraries of compounds with diverse biological activities. guidechem.com The design principles for modulating the activity of derivatives incorporating the 5-Bromo-4,6-dichloropyrimidin-2-amine motif revolve around the strategic manipulation of its key functional groups to optimize interactions with biological targets.

The two chlorine atoms at the 4 and 6 positions are excellent leaving groups, making them ideal sites for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a wide array of substituents, including but not limited to, various amines and alkoxy groups. The choice of the nucleophile is a critical design element, as the nature of the substituent introduced can profoundly influence the molecule's size, shape, lipophilicity, and hydrogen bonding capacity, all of which are determinants of biological activity.

The bromine atom at the 5-position offers another point for modification, although it is generally less reactive to SNAr than the chloro groups. However, it plays a significant role in modulating the electronic properties of the pyrimidine ring and can be a key participant in halogen bonding with protein targets. Furthermore, the 5-position can be a site for introducing other functionalities through various cross-coupling reactions, thereby expanding the chemical space that can be explored.

The 2-amino group is another crucial handle for derivatization. Modification of this group, for instance, through N-alkylation or N-arylation, can significantly alter the compound's pharmacological profile. These substitutions can influence the molecule's ability to act as a hydrogen bond donor or acceptor, and can also introduce steric bulk that may enhance selectivity for a particular target.

A key design strategy involves the regioselective substitution of the chloro groups. By controlling the reaction conditions, it is often possible to selectively replace one chloro group over the other, leading to the synthesis of mono-substituted intermediates that can be further diversified. This stepwise approach allows for the systematic exploration of the chemical space around the pyrimidine core and the establishment of clear SAR trends.

Role of Halogenation in Ligand-Receptor Interactions

Halogenation is a powerful tool in medicinal chemistry to enhance the potency and selectivity of drug candidates. In the context of the this compound scaffold, the bromo and chloro substituents play a multifaceted role in mediating interactions with biological targets.

The bromine atom at the 5-position is particularly interesting due to its ability to form halogen bonds. A halogen bond is a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein). The strength of this interaction depends on the polarizability of the halogen, with iodine forming the strongest bonds, followed by bromine and then chlorine. These interactions can be highly directional and can contribute significantly to the binding affinity and specificity of a ligand for its receptor.

Research on 5-substituted 2-amino-4,6-dichloropyrimidines as inhibitors of immune-activated nitric oxide (NO) production has provided valuable insights into the role of halogenation at the 5-position. A study systematically replaced the substituent at this position and evaluated the inhibitory activity. The results, summarized in the table below, demonstrate the significant impact of the halogen atom on biological activity.

| Compound | 5-Substituent | IC50 (µM) for NO Inhibition |

| 1 | -H | 15 |

| 2 | -F | 2 |

| 3 | -Cl | 9 |

| 4 | -Br | 11 |

| 5 | -I | 10 |

| 6 | -CH3 | 12 |

| 7 | -CH2CH3 | 18 |

The data clearly indicates that halogen substitution at the 5-position is generally favorable for inhibitory activity against NO production. The 5-fluoro analog (2 ) was found to be the most potent, with an IC50 of 2 µM, which was significantly better than the unsubstituted parent compound (1 ) and even the other halogenated derivatives. This suggests that the high electronegativity and smaller size of fluorine might be optimal for the interaction with the target enzyme in this specific case. While the 5-bromo derivative (4 ) showed good activity with an IC50 of 11 µM, it was slightly less potent than the chloro and iodo analogs in this particular assay. This highlights that the optimal halogen for a given target is not always predictable and must be determined empirically.

Impact of Amino Substitutions on Pharmacological Profiles

The 2-amino group of the this compound scaffold is a critical determinant of its pharmacological profile. This primary amine can act as a hydrogen bond donor, and its modification through N-substitution can lead to profound changes in biological activity, selectivity, and pharmacokinetic properties.

Introducing substituents on the 2-amino group can alter the molecule's hydrogen bonding pattern, which is often crucial for anchoring the ligand in the binding pocket of a target protein. For instance, replacing one of the hydrogens with an alkyl or aryl group can modulate the strength and directionality of these interactions.

Furthermore, the size and nature of the substituent can introduce steric hindrance that may either be beneficial or detrimental to binding. A bulky substituent might enhance selectivity by preventing the molecule from binding to off-target proteins with smaller binding pockets. Conversely, an excessively large group could sterically clash with the target receptor, leading to a loss of activity.

The electronic properties of the substituent on the amino group also play a role. Electron-withdrawing groups can decrease the basicity of the amine, while electron-donating groups can increase it. This can affect the ionization state of the molecule at physiological pH and influence its interactions with charged residues in the binding site.

While specific SAR studies on N-substituted derivatives of this compound are not extensively documented in the publicly available literature, studies on closely related 2-aminopyrimidine scaffolds provide valuable insights. For example, in the development of kinase inhibitors, the 2-amino group is often a key point of interaction with the hinge region of the kinase. In these cases, specific N-aryl substitutions have been shown to be critical for achieving high potency.

To illustrate the potential impact of such modifications, a hypothetical data table based on common observations in medicinal chemistry for a generic kinase target is presented below. It is important to note that this data is illustrative and not based on experimental results for the specific this compound scaffold.

| Compound | R Group on 2-Amino | Kinase Inhibition IC50 (nM) (Hypothetical) |

| 8 | -H | 500 |

| 9 | -CH3 | 250 |

| 10 | -Phenyl | 50 |

| 11 | -4-Methoxyphenyl | 25 |

| 12 | -3-Chlorophenyl | 75 |

| 13 | -Benzyl | 150 |

In this hypothetical scenario, substitution on the 2-amino group generally leads to an increase in potency. A simple methyl group (9 ) shows a modest improvement over the unsubstituted amine (8 ). Aryl substitutions (10-12 ) are more effective, with the electron-donating methoxy group (11 ) providing the highest potency, suggesting a favorable interaction in a specific pocket of the kinase active site. The electron-withdrawing chloro group (12 ) is slightly less potent than the unsubstituted phenyl ring, indicating that electronic effects are at play. The benzyl group (13 ), which introduces more flexibility, is less effective than a directly attached phenyl ring in this hypothetical case.

These examples underscore the importance of systematically exploring substitutions at the 2-amino position to optimize the pharmacological profile of compounds based on the this compound scaffold.

Pharmacological and Biological Activity of Pyrimidine Derivatives Derived from 5 Bromo 4,6 Dichloropyrimidin 2 Amine

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Pyrimidine (B1678525) derivatives have been extensively studied for their antimicrobial properties. A variety of novel bicyclic and tricyclic pyrimidine derivatives have demonstrated notable antibacterial and antifungal activities. nih.gov

Antibacterial Activity:

Several studies have highlighted the potential of pyrimidine derivatives as antibacterial agents. For instance, certain amino-pyrimidine derivatives have shown moderate to good activity against both Gram-positive bacteria like Bacillus subtilis and Gram-negative bacteria such as Escherichia coli. rjptonline.org Similarly, other research has reported promising antibacterial results for newly synthesized pyrimidine derivatives against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with some derivatives exhibiting activity comparable to the reference drug Benzyl penicillin. researchgate.net A series of 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds were synthesized and screened for their antimicrobial activity, with some compounds showing potent effects against selected microbial species. nih.gov

Antifungal Activity:

The antifungal potential of pyrimidine derivatives is also well-documented. Some amino-pyrimidine derivatives have displayed significant synergistic and superior antifungal activities against strains like Candida albicans and Aspergillus niger. rjptonline.org Research on other pyrimidine derivatives has also shown promising antifungal results when compared with the reference drug Fluconazole. researchgate.net

Antiviral Activity:

While the pyrimidine heterocycle is a core structural motif in many antiviral drugs, specific antiviral studies on derivatives of 5-Bromo-4,6-dichloropyrimidin-2-amine are an area of ongoing research. It has been noted that 2-amino-4,6-dichloropyrimidine can inhibit the replication of a broad range of viruses, including Herpes, Picorna, and Pox viruses. nih.gov This is achieved by preventing the maturation of viral particles, as viral proteins synthesized in the presence of this compound are not assembled into new virions. nih.gov

Table 1: Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound Type | Test Organism | Activity | Reference |

|---|---|---|---|

| Amino-pyrimidine derivatives | Bacillus subtilis (Gram-positive) | Moderate to good | rjptonline.org |

| Amino-pyrimidine derivatives | Escherichia coli (Gram-negative) | Moderate to good | rjptonline.org |

| Amino-pyrimidine derivatives | Candida albicans | Synergistic and superior | rjptonline.org |

| Amino-pyrimidine derivatives | Aspergillus niger | Synergistic and superior | rjptonline.org |

| 2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-one derivatives | Staphylococcus aureus (Gram-positive) | Promising | researchgate.net |

| 2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-one derivatives | Escherichia coli (Gram-negative) | Promising | researchgate.net |

| 2-Arylakylthio-5-halo-6-methyl pyrimidine-4(3H)-one derivatives | Candida albicans | Promising | researchgate.net |

| 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds | Selected microbial species | Potent | nih.gov |

| 2-amino-4,6-dichloropyrimidine | Herpes, Picorna, and Pox viruses | Inhibitory | nih.gov |

Anti-inflammatory and Analgesic Potential

Pyrimidine derivatives have shown promise as anti-inflammatory agents. nih.gov A significant mechanism of their anti-inflammatory action is the inhibition of nitric oxide (NO) production.

A study on 5-substituted 2-amino-4,6-dichloropyrimidines revealed that these compounds inhibited immune-activated NO production in mouse peritoneal cells. nih.gov The most effective among the tested compounds was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC50 of 2 µM, a higher activity than the most potent reference compound. nih.gov Other derivatives in this series showed IC50 values in the range of 9–36 µM. nih.gov It is noteworthy that the 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts did not show any NO-inhibitory activity. nih.gov

The analgesic potential of pyrimidine derivatives has also been investigated. The anti-inflammatory and analgesic activities of certain 4,6-diaryl-3-cyano-2-aminopyridine nuclei were found to be influenced by the nature and position of substituents on the aryl ring. ijpca.org The presence of electron-releasing groups was associated with higher activity. ijpca.org

Anticonvulsant and Central Nervous System Activities

The pyrimidine scaffold is a key feature in various compounds with anticonvulsant properties. researchgate.net Although specific studies on this compound derivatives are emerging, the broader class of pyrimidine derivatives has been a focus of anticonvulsant research.

A series of novel 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated for their anticonvulsant, sedative-hypnotic, and CNS depressant activities. nih.gov Some of these compounds showed anticonvulsant activity in maximal electroshock (MES) induced seizures and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.gov The study concluded that the synthesized compounds generally exhibited better sedative-hypnotic and CNS depressant activities than anticonvulsant activity. nih.gov

In another study, a series of original ((benzyloxy)benzyl)propanamide derivatives demonstrated potent activity in in vivo mouse seizure models, specifically the maximal electroshock (MES) and 6 Hz seizure tests. mdpi.com One compound emerged as a lead molecule with robust protection and a favorable therapeutic window. mdpi.com

Anti-cancer and Antitumor Investigations

Pyrimidine derivatives are a well-established class of compounds in cancer research, with many exhibiting significant anti-cancer and antitumor activities. nih.gov Several 2-aminopyrimidine-containing drugs, such as imatinib, palbociclib, ribociclib, and abemaciclib, are used in cancer therapy. semanticscholar.org

Research on 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds has demonstrated their potential as antiproliferative agents against the human colorectal (HCT116) cancer cell line. nih.gov Molecular docking studies suggested that these compounds may act by interacting with the ATP binding pocket of CDK-8 protein, indicating their potential as leads for rational drug design of anticancer molecules. nih.gov

Thiazolo[4,5-d]pyrimidine derivatives are also being investigated as potential therapeutic agents in the development of anticancer drugs. mdpi.com A study on new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives showed that some of these compounds had notable in vitro anticancer activity against a variety of human cancer cell lines. mdpi.com

Furthermore, a novel series of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes were identified as potent inducers of apoptosis with cytotoxic activity toward proliferating cells. researchgate.net These compounds were found to interact with tubulin at the colchicine-binding site, leading to inhibition of tubulin polymerization, cell cycle arrest, and apoptosis. researchgate.net

Table 2: Anti-cancer Activity of Selected Pyrimidine Derivatives

| Compound Series | Cancer Cell Line | Activity | Mechanism of Action | Reference |

|---|---|---|---|---|

| 5-(2-amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol scaffolds | Human colorectal (HCT116) | Potent anticancer activity | Interaction with CDK-8 protein | nih.gov |

| 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Various human cancer cell lines | In vitro anticancer activity | Not specified | mdpi.com |

| 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes | Proliferating cells | Potent apoptosis inducers | Inhibition of tubulin polymerization | researchgate.net |

Enzyme Inhibition Studies (e.g., β-Glucuronidase, Reverse Transcriptase)

The inhibitory activity of pyrimidine derivatives against various enzymes is a key area of pharmacological research.

β-Glucuronidase Inhibition:

A study focused on 2-aminopyrimidine derivatives as a new class of β-glucuronidase inhibitors. semanticscholar.org Twenty-seven derivatives were synthesized by reacting 2-amino-4,6-dichloropyrimidine with a variety of amines. semanticscholar.org One of the synthesized compounds showed significantly superior activity (IC50 = 2.8 ± 0.10 µM) compared to the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 ± 2.16 µM). semanticscholar.org In silico studies were also performed to predict the binding mode of these inhibitors with the β-glucuronidase enzyme. semanticscholar.org The increased activity of β-glucuronidase is associated with pathological conditions such as colon cancer, renal diseases, and urinary tract infections, making its inhibitors a subject of interest. semanticscholar.org

Receptor Binding and Modulation (e.g., Endothelin Receptors, 5-HT2C Agonism)

The interaction of pyrimidine derivatives with various receptors is a crucial aspect of their pharmacological profile. While specific studies on the binding and modulation of Endothelin Receptors and 5-HT2C agonism by derivatives of this compound are not extensively detailed in the available literature, the broad pharmacological activities of pyrimidines suggest their potential to interact with a range of biological targets, including receptors. Further research in this area is warranted to fully elucidate the receptor-mediated effects of this class of compounds.

Q & A

Q. How can the synthesis of 5-bromo-4,6-dichloropyrimidin-2-amine be optimized for high purity and yield?

- Methodological Answer : The compound is typically synthesized via selective halogenation and reduction. For example, nitropyrimidine precursors can be reduced using stannous chloride (SnCl₂·2H₂O) in hydrochloric acid under controlled temperatures (273 K). Post-reduction, neutralization with sodium hydroxide and extraction with ethyl acetate followed by recrystallization from acetonitrile yields high-purity product (90% yield, m.p. 460–461 K) . Key parameters include maintaining stoichiometric ratios (e.g., SnCl₂:substrate = 1.4:1) and slow cooling to minimize side reactions.

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : In DMSO-d₆, NH₂ protons appear as broad singlets (δ ~7.50 ppm). Halogen-substituted carbons (C-Br, C-Cl) resonate near δ 113–161 ppm in ¹³C NMR, while pyrimidine ring carbons are in the range δ 160–161 ppm .

- Mass Spectrometry : Electron ionization (EI) MS shows [M⁺] peaks at m/z 201 and 203 (Br isotope pattern) .

- Elemental Analysis : Verify C, H, N, and Cl content (e.g., C: 41.61%, N: 20.80%) to confirm purity .

Q. What are the common synthetic intermediates for derivatizing this compound?

- Methodological Answer : Key intermediates include:

- 5-Bromo-2-chloro-4-nitropyrimidine : Used in reductive amination .

- Propargyl-substituted analogs : Synthesized via Sonogashira coupling (e.g., 4,6-dichloro-5-(prop-2-yn-1-yl)pyrimidin-2-amine) for click chemistry applications .

- Allyl derivatives : Prepared via nucleophilic substitution (e.g., 5-allyl-4,6-dichloropyrimidin-2-amine) .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

- Methodological Answer : X-ray crystallography reveals planar pyrimidine rings (r.m.s. deviation ~0.087 Å) with intermolecular Cl···N (3.094–3.100 Å) and N–H···N hydrogen bonds (2.7–2.8 Å). These interactions form 2D networks in the bc plane, stabilized by dimeric N7–H72···N3 bonds. Refinement using SHELXL (riding H-atom model) confirms structural integrity . Software like SHELXPRO is critical for resolving twinned or high-symmetry crystals .

Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity at C-4/C-6 (Cl) vs. C-5 (Br). Fukui indices indicate susceptibility to nucleophilic attack.

- Docking Studies : Model interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict Suzuki-Miyaura coupling efficiency.

- Kinetic Simulations : Use transition state theory (Gaussian 09) to evaluate activation barriers for SNAr reactions .

Q. How can contradictory crystallographic data on halogen···π interactions be resolved for derivatives of this compound?

- Methodological Answer : Contradictions arise from varying substituents (e.g., methyl vs. phenyl groups). To resolve:

- Compare Hirshfeld surfaces (CrystalExplorer) to quantify interaction percentages.

- Validate via temperature-dependent crystallography (100–300 K) to assess thermal motion effects.

- Cross-reference with related structures (e.g., 4,6-diphenylpyrimidin-2-amine) where π-stacking dominates over halogen bonds .

Q. What strategies mitigate decomposition of this compound under basic or oxidative conditions?

- Methodological Answer :

- Stabilization : Use aprotic solvents (e.g., acetonitrile) and inert atmospheres (N₂/Ar) during reactions.

- pH Control : Maintain pH < 8 to prevent dehydrohalogenation.

- Additives : Introduce radical scavengers (e.g., BHT) to suppress oxidative C–Br cleavage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.